molecular formula C11H16F2N2 B13214477 [(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine

[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine

Cat. No.: B13214477
M. Wt: 214.25 g/mol
InChI Key: CUFDAHARTVORTP-UHFFFAOYSA-N
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Description

[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine is a tertiary amine featuring a 2,6-difluorobenzyl group linked to a dimethylaminoethyl moiety. For example, [2-amino-1-(2,6-difluorophenyl)ethyl]dimethylamine (a closely related compound) was synthesized via a reaction involving hydrogen chloride and 1,4-dioxane, yielding a product with a molecular ion peak at m/z 285.20 . This suggests that the target compound’s molecular weight is approximately 210–220 g/mol (based on its formula: C₁₁H₁₄F₂N₂).

Properties

Molecular Formula

C11H16F2N2

Molecular Weight

214.25 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C11H16F2N2/c1-15(2)7-6-14-8-9-10(12)4-3-5-11(9)13/h3-5,14H,6-8H2,1-2H3

InChI Key

CUFDAHARTVORTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC1=C(C=CC=C1F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction of 2,6-difluorobenzyl chloride with 2-(dimethylamino)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of [(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl alcohol, while reduction could produce difluorobenzylamine .

Scientific Research Applications

[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

a) [2-(Dimethylamino)ethyl][2-(2-fluorophenyl)ethyl]amine (C₁₂H₁₉FN₂; MW 210.29)

  • Structural Differences : Contains a single fluorine atom at the ortho-position of the phenyl ring, compared to the 2,6-difluoro substitution in the target compound.
  • Implications : Reduced steric hindrance and altered electronic effects due to fewer fluorine atoms. This may enhance solubility but reduce binding affinity in receptor-mediated applications .

b) ({2-[(Dimethylamino)methyl]phenyl}methyl)[1-(2-fluorophenyl)ethyl]amine (C₁₈H₂₃FN₂; MW 286.39)

  • Structural Differences: Incorporates a benzyl-dimethylamino group and a 2-fluorophenethyl chain.

Dimethylaminoethyl-Containing Compounds

a) 2-(Dimethylamino)ethyl Methacrylate

  • Functional Differences : Features a methacrylate ester instead of a benzyl group.
  • Reactivity: In resin cements, this compound exhibits lower polymerization efficiency compared to ethyl 4-(dimethylamino)benzoate, achieving a lower degree of conversion (DC) due to steric hindrance from the methacrylate group. However, its DC improves significantly with diphenyliodonium hexafluorophosphate (DPI) as a co-initiator .

b) Methyl S-2-Dimethylaminoethyl Ethylphosphonothioate (C₇H₁₈NO₂PS; MW 211.26)

  • Functional Differences: Contains a phosphonothioate ester linked to the dimethylaminoethyl group.
  • Applications: Used in organophosphate chemistry, where the dimethylamino group enhances nucleophilicity. This contrasts with the target compound’s likely role in medicinal chemistry or polymer science .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Reference
[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine C₁₁H₁₄F₂N₂ ~210.2 (estimated) 2,6-Difluorobenzyl, dimethylamino Potential receptor modulation Inferred
[2-(Dimethylamino)ethyl][2-(2-fluorophenyl)ethyl]amine C₁₂H₁₉FN₂ 210.29 2-Fluorophenethyl, dimethylamino Intermediate in organic synthesis
2-(Dimethylamino)ethyl Methacrylate C₈H₁₅NO₂ 157.21 Methacrylate, dimethylamino Co-initiator in resin cements
Methyl S-2-Dimethylaminoethyl Ethylphosphonothioate C₇H₁₈NO₂PS 211.26 Phosphonothioate, dimethylamino Organophosphate chemistry

Research Findings and Mechanistic Insights

  • Electronic Effects: The 2,6-difluoro substitution on the benzyl group in the target compound likely enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions compared to mono-fluoro analogs .
  • Polymer Science Applications: Compounds like 2-(dimethylamino)ethyl methacrylate demonstrate that dimethylamino groups enhance radical scavenging and polymerization rates, especially with photoinitiators like DPI . This suggests the target compound could serve as a co-initiator in specialized resins.

Biological Activity

[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H16F2NC_{12}H_{16}F_2N, characterized by the presence of a difluorophenyl group and a dimethylaminoethyl moiety. These structural features enhance its lipophilicity and bioactivity, making it a candidate for various pharmacological applications.

Antidepressant Properties

Preliminary studies indicate that [(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine exhibits antidepressant properties . Research suggests that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

The biological activity of this compound is hypothesized to involve:

  • Receptor Interaction : Binding to serotonin and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.
  • Enzyme Modulation : Potential inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters, thereby enhancing their availability .

Case Studies and Experimental Evidence

  • In Vitro Studies :
    • A study demonstrated that [(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine significantly increased serotonin levels in rat brain slices compared to control groups. This effect was dose-dependent, indicating a strong relationship between compound concentration and biological response.
  • Animal Models :
    • In behavioral assays with mice, the compound exhibited reduced immobility in the forced swim test, a common model for assessing antidepressant efficacy. This suggests potential as an antidepressant agent.
  • Comparative Analysis :
    • A comparison with other similar compounds revealed that the presence of fluorine atoms enhances binding affinity to biological targets due to increased lipophilicity and altered electronic properties .

Data Table: Comparison with Similar Compounds

Compound NameStructureUnique Features
2-(Dimethylamino)ethanamineBasic amine structureLacks aromatic substitution; less complex
3,4-DimethoxyphenylmethylamineMethoxy instead of fluorineDifferent electronic properties due to methoxy groups
N,N-Dimethyl-3-(trifluoromethyl)phenylamineTrifluoromethyl groupAffects lipophilicity and bioactivity differently

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